N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZABUCTVISHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the tetrahydroquinoline ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exhibit significant anticancer properties. The tetrahydroquinoline structure is associated with the inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The presence of the thiophene ring is particularly noteworthy as thiophene derivatives are known for their antimicrobial properties.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of tetrahydroquinoline derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related tetrahydroquinoline derivative significantly inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited substantial inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Docking Scores and Apoptotic Activity
| Compound | Docking Score (kcal/mol) | Apoptotic Activity (vs. Etoposide) | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Benzoyl, tetrahydroquinoline |
| 7h | −9.31 | Excellent | Isopropyl, methyl, phenyl |
| 7j | −9.65 | Excellent | Isopropyl, 4-methoxybenzamide |
| 7g* | −9.41 | Good | Isopropyl, thiophene-2-carboxamide |
*7g (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) is a direct analog of 7h with minor structural variations .
- EGFR Binding Affinity : The target compound’s benzoyl group may enhance π-π stacking interactions in hydrophobic kinase pockets, analogous to 7j’s methoxybenzamide moiety, which achieved the highest docking score (−9.65 kcal/mol) .
- Apoptotic Activity : While the target compound’s activity remains uncharacterized, 7h and 7j exhibited "excellent" inhibition across four human cancer cell lines (MTT assay), surpassing etoposide .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzoyl group : Enhances lipophilicity and potential binding interactions.
- Tetrahydroquinoline framework : Provides a scaffold that is common in various bioactive compounds.
- Thiophene ring : Known for its electron-rich nature, which can facilitate interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 420.46 g/mol .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve the inhibition of specific enzymes or disruption of microbial cell membranes. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has demonstrated anticancer properties in vitro. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization. Notably, studies have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung) .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.99 | Apoptosis induction |
| MCF-7 | 0.54 | Tubulin inhibition |
| A549 | 0.48 | Cell cycle arrest |
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective effects. It is believed to modulate neurotransmitter receptors and inhibit enzymes associated with neurodegenerative diseases. This potential makes it a candidate for further exploration in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiophene moiety may form hydrogen bonds with active sites on target enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may influence neurotransmitter receptor activity, which is crucial for its neuroprotective effects.
- Tubulin Binding : Similar compounds have shown the ability to bind to tubulin and inhibit its polymerization, disrupting the mitotic spindle formation in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on tetrahydroquinoline derivatives reported significant anticancer activity against multiple cell lines with IC50 values ranging from 0.054 to 0.246 µM .
- Another investigation highlighted the neuroprotective potential of similar benzamide derivatives in animal models of neurodegeneration .
These findings underscore the importance of further research into the structure–activity relationships (SARs) of this class of compounds to optimize their therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
